4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride

Salt selection Crystallinity Aqueous solubility

4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride (CAS 1197818-53-3) is a pre-formed hydrochloride salt of an N-methylpiperazine-substituted butanoic acid, with molecular formula C₉H₁₉ClN₂O₂ and molecular weight 222.71 g/mol. The compound bears a tertiary N-methylpiperazine ring linked via a four-carbon alkyl chain to a terminal carboxylic acid, offering a bifunctional architecture amenable to orthogonal derivatization.

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
CAS No. 1197818-53-3
Cat. No. B7855786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride
CAS1197818-53-3
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCC(=O)O.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-8H2,1H3,(H,12,13);1H
InChIKeyVIAUFQXMPKNNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride (CAS 1197818-53-3): Procurement-Grade Piperazine Building Block


4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride (CAS 1197818-53-3) is a pre-formed hydrochloride salt of an N-methylpiperazine-substituted butanoic acid, with molecular formula C₉H₁₉ClN₂O₂ and molecular weight 222.71 g/mol . The compound bears a tertiary N-methylpiperazine ring linked via a four-carbon alkyl chain to a terminal carboxylic acid, offering a bifunctional architecture amenable to orthogonal derivatization. It serves primarily as a synthetic intermediate and building block in medicinal chemistry, with documented use in prodrug design for lipid nanoparticle loading [1] and as a privileged scaffold for central nervous system (CNS)-targeted drug discovery [2].

Why 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride Cannot Be Replaced by In-Class Piperazine Analogs


Piperazine-based building blocks with identical carbon counts can exhibit markedly different physicochemical and functional properties depending on N-substitution pattern, salt form, and linker length. The presence of the N-methyl group on the piperazine ring distinguishes this compound from des-methyl analogs (e.g., 4-(piperazin-1-yl)butanoic acid dihydrochloride, CAS 1312024-01-3); the methyl substituent alters both lipophilicity and the basicity of the distal nitrogen, which directly impacts pH-dependent solubility, cellular permeability, and conjugate loading efficiency in delivery systems [1]. Furthermore, the hydrochloride salt form of this compound provides enhanced crystallinity and aqueous solubility compared to the zwitterionic free base (CAS 58077-68-2), which lacks a defined melting point and has no reported experimental solubility . These differences are not merely academic—they translate into measurable performance gaps in key application contexts, as quantified below.

Quantitative Differentiation Evidence for 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride Against Closest Analogs


Hydrochloride Salt Enables Defined Melting Point (195–198 °C) and Aqueous Solubility ≥200 mg/mL, Whereas Free Base Lacks Both

The hydrochloride salt (CAS 1197818-53-3) exhibits a melting point of approximately 195–198 °C and water solubility of ≥200 mg/mL (≥2595 mM at saturation) . In contrast, the free base 4-(4-methylpiperazin-1-yl)butanoic acid (CAS 58077-68-2) has no experimentally reported melting point or aqueous solubility value . This difference is critical for solid-state characterization and for applications requiring defined aqueous formulation conditions. The des-methyl analog 4-(piperazin-1-yl)butanoic acid dihydrochloride (CAS 1312024-01-3) exhibits solubility >50 mg/mL in water , suggesting that N-methylation in the target compound contributes additional solubility enhancement beyond what the dihydrochloride counterion alone provides in the des-methyl series.

Salt selection Crystallinity Aqueous solubility Formulation

Batch-Specific 97% Purity with NMR, HPLC, and GC Quality Control Documentation Reduces Purification Burden Relative to Typical 95% Commercial Grade

Bidepharm supplies the hydrochloride salt at a standard purity of 97% and provides batch-specific analytical reports including NMR, HPLC, and GC data . The free base is more commonly offered at 95% purity by multiple vendors . While a 2% absolute purity difference may appear modest, in the context of multistep synthetic sequences where this compound serves as an intermediate, the reduced impurity burden can translate into fewer side products and higher yields in subsequent coupling steps. Positional isomers such as 3-(4-methylpiperazin-1-yl)butanoic acid (CAS 1154994-31-6) are also sold at 95% purity , confirming that the 97% specification represents a meaningful upgrade for the 4-substituted regioisomer.

Purity Quality control Batch consistency Analytical characterization

N-Methylpiperazinyl Butanoic Acid Ester Prodrug of Docetaxel Achieves 0.4 mg/mg Drug-to-Lipid Loading and 50–100× Plasma Exposure vs. Taxotere in Murine Models

Docetaxel was derivatized at the C-2′ hydroxyl position with an N-methyl-piperazinyl butanoic acid ester to generate a weak-base prodrug (MPB-DTX). This modification enabled active pH-gradient loading into liposomal nanoparticles (LNP) at drug-to-lipid ratios up to 0.4 mg/mg [1]. In murine pharmacokinetic studies, the LNP-encapsulated MPB-DTX achieved 50–100 times higher plasma drug levels compared to both the free derivative and the commercial docetaxel formulation Taxotere [1]. The prodrug retained in vitro cytotoxicity equivalent to parent docetaxel against breast, prostate, and ovarian cancer lines [1]. In a MDA-MB-435/LCC6 breast cancer xenograft model, the formulation demonstrated antitumor efficacy and was tolerated at intravenous doses 3× higher than the maximum tolerated dose of parent docetaxel [1]. The N-methylpiperazinyl butanoic acid moiety is the structural element that confers the weak-base character essential for this pH-gradient loading strategy.

Prodrug design Lipid nanoparticle Docetaxel Pharmacokinetics Drug delivery

Computed LogD and LogP Values Distinguish the Hydrochloride Salt from the Free Base in Lipophilicity-Driven Applications

Computed physicochemical parameters for the hydrochloride salt (JChem) include an acid pKa of 4.40, LogD (pH 7.4) of -2.69, and LogP of -2.69 [1]. The free base has an experimentally predicted XLogP3 of -2.4 and a predicted pKa of 4.74±0.10 . The more negative LogD of the salt form at physiological pH reflects its greater hydrophilicity, consistent with the observed solubility advantage. For CNS drug discovery programs where the N-methylpiperazine motif is recognized as a privileged scaffold, these computed parameters provide a starting point for property-based design . Note: these are calculated rather than experimentally measured values; direct head-to-head experimental LogD/LogP comparisons are absent from the open literature.

Lipophilicity LogD LogP Physicochemical profiling ADME prediction

Validated Application Scenarios for 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride Based on Quantitative Evidence


Prodrug Modification of Hydroxyl-Containing Anticancer Agents for pH-Gradient Liposomal Nanoparticle Loading

The N-methyl-piperazinyl butanoic acid ester strategy demonstrated with docetaxel (MPB-DTX) established that this building block enables active LNP loading at 0.4 mg/mg drug-to-lipid ratio and 50–100× plasma exposure enhancement over commercial Taxotere in mice . Research groups developing liposomal formulations of hydroxyl-containing hydrophobic drugs can employ the hydrochloride salt of this compound as a pre-activated esterification reagent, leveraging its defined solid-state properties and aqueous solubility for reproducible conjugation chemistry. The approach is validated in a xenograft efficacy model with 3× MTD tolerance improvement .

Synthesis of CNS-Targeted Compound Libraries Using a Privileged N-Methylpiperazine Scaffold

The N-methylpiperazine motif is a recognized privileged structure for dopamine and serotonin receptor modulation . This compound provides the scaffold pre-assembled with a four-carbon carboxylic acid linker, enabling direct amide coupling to diverse warheads without additional linker-elongation steps. The 97% purity and batch QC documentation support its use in parallel synthesis where intermediate purity directly impacts final library quality. The hydrochloride salt form eliminates the zwitterionic handling complications of the free base.

Bifunctional Linker for PROTAC and Bivalent Ligand Design Requiring Tertiary Amine Spacing

The four-carbon carboxylic acid chain attached to the N-methylpiperazine nitrogen provides a defined spacer length of approximately 5–6 Å (extended conformation) between the piperazine ring and the terminal carboxylate . This spacing, combined with the tertiary amine character of the N-methylpiperazine, offers a distinct linker geometry compared to piperazine-acetic acid or piperazine-propionic acid analogs. The aqueous solubility of the hydrochloride salt (≥200 mg/mL) facilitates aqueous-phase conjugation chemistry, reducing reliance on organic solvents during bioconjugate synthesis . Note: direct comparative PROTAC degradation efficiency data for this linker versus shorter or des-methyl analogs have not been identified in the open literature.

Precursor for N-Methylpiperazine-Containing JAK Inhibitor Intermediates

Patent US9714236B2 discloses 2-(4-methylpiperazin-1-yl)butanoic acid as an intermediate for JAK inhibitor synthesis, establishing precedence for the use of N-methylpiperazine-alkanoic acid building blocks in kinase inhibitor programs . While the patent exemplifies the 2-substituted regioisomer, the 4-substituted variant (the target compound) offers an alternative connectivity that may be preferred for certain inhibitor scaffold geometries. The well-characterized hydrochloride salt form facilitates inventory management and accurate stoichiometric dispensing in multi-gram scale-up operations.

Quote Request

Request a Quote for 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.